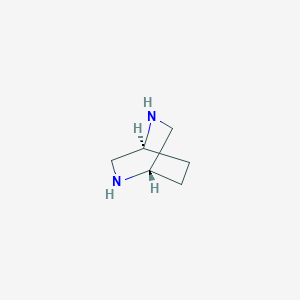

(1S,4S)-2,5-Diazabicyclo(2.2.2)octane

Description

Significance of Conformationally Restricted Scaffolds in Stereoselective Synthesis and Molecular Design

Conformationally restricted scaffolds are pivotal in stereoselective synthesis because they limit the degrees of freedom of a molecule, thereby enforcing specific orientations and distances between atoms . This rigidity is crucial for achieving high stereoselectivity in chemical reactions, as it pre-organizes reacting centers, favoring the formation of a single stereoisomer over others . In molecular design, particularly for pharmaceutical applications, introducing conformational restriction into a flexible molecule can lead to enhanced binding affinity, improved selectivity, and increased metabolic stability with biological targets . Peptidomimetics, for example, often incorporate unnatural amino acids or bicyclic systems to restrict conformational flexibility, aiming to stabilize desired secondary structures, which can translate to higher proteolytic stability, increased bioavailability, and improved potency or selectivity in drug candidates . By precisely controlling the spatial arrangement of pharmacophoric groups, conformationally restricted scaffolds can lead to the discovery of novel compounds with tailored biological effects .

Overview of the 2,5-Diazabicyclo[2.2.2]octane System as a Distinct Chiral Motif

The 2,5-Diazabicyclo[2.2.2]octane system is a bicyclic diamine scaffold characterized by a bridged piperazine (B1678402) structure. This bicyclic framework provides a unique and rigid chiral motif, distinct from more common chiral elements. The [2.2.2] system inherently fixes the relative positions of the two nitrogen atoms and any substituents on the bridgehead carbons, leading to a defined orientation of functional groups in space . This constrained geometry is particularly valuable in the design of compounds where precise spatial alignment is required for molecular recognition, such as in catalyst design or ligand-receptor interactions . Recent studies indicate the presence of the 2,5-diazabicyclo[2.2.2]octane moiety in complex natural products, specifically certain prenylated indole (B1671886) alkaloids (PIAs), highlighting its occurrence and significance in biologically relevant structures . Its fixed geometry allows for the exploration of specific dihedral angles, which can be critical for biological activity, such as in kappa opioid receptor (KOR) agonists .

Historical Context and Evolution of Research on Chiral 2,5-Diazabicyclo[2.2.2]octane Systems

Early approaches to synthesizing the 2,5-diazabicyclo[2.2.2]octane framework included methods such as double cyclization of 2,5-dibromohexanediamide (B1669862) derivatives, [4+2] cycloadditions, and intramolecular epoxide opening . However, these methods often faced limitations in producing enantiomerically pure compounds or in incorporating specific substituents on the two-carbon bridge . The evolution of research has progressively focused on achieving enantioselective synthesis of this scaffold. A significant advancement involved the development of Dieckmann-analogous cyclization reactions, which allowed for the stereoselective preparation of 2,5-diazabicyclo[2.2.2]octanes . This method often leverages chiral starting materials, such as (S)- or (R)-aspartate, to introduce chirality from the chiral pool, ensuring the formation of enantiomerically pure bicyclic products . For instance, starting with (S)-aspartate, specific derivatives like methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate can undergo deprotonation and subsequent trapping to yield bicyclic mixed acetals, which are precursors to the 2,5-diazabicyclo[2.2.2]octane system . More recently, the importance of this scaffold has been underscored by discoveries in biosynthesis, where it has been identified as a key structural component of natural products, and even its deconstruction by specific fungal enzymes, such as a unique fungal P450 enzyme (CtdY), has been elucidated, revealing complex late-stage modifications in their biosynthesis . Research continues to explore diverse synthetic pathways and applications, solidifying its role in advanced organic synthesis.

Compound Names and PubChem CIDs

Structure

3D Structure

Properties

CAS No. |

194600-16-3 |

|---|---|

Molecular Formula |

C6H12N2 |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

(4S)-2,5-diazabicyclo[2.2.2]octane |

InChI |

InChI=1S/C6H12N2/c1-2-6-4-7-5(1)3-8-6/h5-8H,1-4H2/t5-,6?/m0/s1 |

InChI Key |

DJWDAKFSDBOQJK-ZBHICJROSA-N |

SMILES |

C1CC2CNC1CN2 |

Isomeric SMILES |

C1CC2CN[C@@H]1CN2 |

Canonical SMILES |

C1CC2CNC1CN2 |

Synonyms |

(1S,4S)-2,5-DIAZABICYCLO(2.2.2)OCTANE |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for 1s,4s 2,5 Diazabicyclo 2.2.2 Octane and Its Chiral Derivatives

Chiral Pool Approaches to (1S,4S)-2,5-Diazabicyclo[2.2.2]octane Synthesis

Chiral pool synthesis is a fundamental strategy in asymmetric synthesis, relying on naturally occurring, readily available enantiomerically pure compounds as starting materials. This approach efficiently transfers the inherent chirality of these precursors to the desired target molecules. Among the most common chiral pool sources are proteinogenic amino acids.

Synthesis from Proteinogenic Amino Acid Precursors (e.g., Aspartate, Glutamate)

Proteinogenic amino acids, such as (S)-Aspartate and (S)-Glutamate, have been effectively utilized as chiral building blocks for the stereoselective synthesis of 2,5-diazabicyclo[2.2.2]octanes .

A synthesis route initiating from (S)-aspartate involves a four-step process to generate methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate (compound 10) . This intermediate is then subjected to a crucial Dieckmann-analogous cyclization, which forms the bicyclic structure . The bicyclic mixed acetal (B89532) (compound 13) is obtained in a 15% yield . This yield is comparatively lower than that observed for analogous glutamate (B1630785) derivatives, a difference attributed to the increased strain within the bicyclo[2.2.2]octane system and the diminished conformational flexibility of the shorter acetate (B1210297) side chain . The cyclization step exhibits high diastereoselectivity, which is largely influenced by the formation of a six-membered Na+-chelate intermediate (compound 12) .

In parallel, (S)-glutamate can also serve as a precursor. This pathway typically commences with the preparation of piperazinediones featuring a propionate (B1217596) side chain (compound 1) . The subsequent formation of the bicyclic structure from these glutamate-derived piperazinediones occurs through an intramolecular ester condensation, mediated by lithium hexamethyldisilazane (B44280) (LiHMDS) and followed by the addition of trimethylsilyl (B98337) chloride (TMSCl) . Importantly, this reaction sequence has been demonstrated to proceed without racemization, thereby maintaining the stereochemical integrity from the amino acid starting material .

Table 1: Chiral Pool Approaches to (1S,4S)-2,5-Diazabicyclo[2.2.2]octane Derivatives

| Precursor | Key Intermediate (Example) | Key Cyclization Strategy | Product (Example) | Yield (%) | Stereoselectivity | Citation |

| (S)-Aspartate | Methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate (10) | Dieckmann-analogous cyclization: Deprotonation with a strong base (e.g., NaHMDS) followed by trapping of the intermediate hemiketal anion with trimethylsilyl chloride (TMSCl). | (1S,4S,7R)-5-Allyl-7-methoxy-2-(4-methoxybenzyl)-7-(trimethylsiloxy)-2,5-diazabicyclo[2.2.2]octane-3,6-dione (13) | 15 | High diastereoselectivity, via Na+-chelate (12) | |

| (S)-Glutamate | Piperazinediones with propionate side chain (1) | Intramolecular ester condensation: Treatment with lithium hexamethyldisilazane (LiHMDS) and subsequent trapping with trimethylsilyl chloride (TMSCl). | Mixed methyl silyl (B83357) acetal (2) (from glutamate-derived piperazinedione); precursor to 2,5-diazabicyclo[2.2.2]octane derivatives, specifically 6,8-diazabicyclo[3.2.2]nonane derivatives are formed in this reference. | Not specified for the specific bicyclic product, but diastereoselective formation of intermediates with good yields. | Diastereoselective, without racemization |

Derivatization of Natural Products as Chiral Auxiliaries

Chiral auxiliaries play a critical role in asymmetric synthesis by temporarily imparting chirality to a prochiral substrate, thereby directing the stereochemical outcome of a reaction, before being removed . While specific detailed examples of natural products being derivatized and then directly applied as chiral auxiliaries for the synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.2]octane itself are not widely reported in the literature, the general principle is well-established in the broader context of asymmetric synthesis. Natural sources such as amino acids, carbohydrates, and terpenes are extensively exploited to develop effective chiral auxiliaries . For instance, bicyclic auxiliaries derived from camphor (B46023) and those with multiple stereocenters originating from tartaric acid have demonstrated high efficacy in various asymmetric transformations . Chiral 1,2-diamines, which structurally encompass the 2,5-diazabicyclo[2.2.2]octane motif, are recognized for their intrinsic utility as chiral auxiliaries, ligands, and organocatalysts in asymmetric methodologies . The strategic integration of chiral auxiliaries with other asymmetric synthetic approaches, such as catalysis, significantly enhances the efficiency and selectivity in the construction of complex molecules .

Asymmetric Cyclization Strategies

Asymmetric cyclization reactions are powerful methodologies for constructing complex cyclic and polycyclic frameworks, enabling precise control over multiple stereocenters. For the 2,5-diazabicyclo[2.2.2]octane scaffold, these strategies are fundamental for establishing the bridged piperazine (B1678402) structure in a stereoselective manner.

Dieckmann-Analogous Cyclizations for Bridged Piperazine Formation

The Dieckmann-analogous cyclization stands as a notable asymmetric strategy for constructing the 2,5-diazabicyclo[2.2.2]octane framework . This method differentiates itself from the classical Dieckmann condensation by initiating with the quantitative deprotonation of the starting compound using a strong base . The intermediate cyclization product is subsequently trapped with trimethylsilyl chloride (TMSCl), which enables the formation of cyclic compounds that would not typically form stabilized anions, a driving force in standard Dieckmann reactions .

Within the synthesis of 2,5-diazabicyclo[2.2.2]octane, this strategy has been successfully applied to (dioxopiperazinyl)acetates (e.g., compound 8) . This key step involves the deprotonation of the ester to generate an enolate, which then undergoes intramolecular cyclization to yield the bridged ring system. The trapping of the resulting hemiketal anion with TMSCl is indispensable for achieving the bicyclic structure . As an example, in the synthesis originating from (S)-aspartate, the formation of a six-membered Na+-chelate (compound 12) during this cyclization contributes significantly to the observed high diastereoselectivity in the formation of the bicyclic mixed acetal (compound 13) .

Intramolecular Addition and Ring-Closing Reactions

In addition to the Dieckmann-analogous approach, various other intramolecular reactions contribute to the formation of the 2,5-diazabicyclo[2.2.2]octane core, although not all inherently produce enantiopure products without further chiral intervention . Historically, the 2,5-diazabicyclo[2.2.2]octane framework has been synthesized through several methods, including:

Double cyclization of 2,5-dibromohexanediamide (B1669862) derivatives: This approach involves two successive cyclization events to establish the bridged core .

[4+2] Cycloaddition of pyrazin-2(1H)-ones with ethene: This aza-Diels-Alder type reaction can directly construct the bicyclic system . In some instances, an initial 3,8-diazabicyclo[3.2.1]octane may form and subsequently undergo a Wagner–Meerwein rearrangement to yield the 2,5-diazabicyclo[2.2.2]octane core .

Intramolecular epoxide opening: This involves an internal nucleophilic attack on an epoxide, leading to the formation of a ring .

It is important to note that many of these conventional cyclization methods often yield racemic mixtures or products lacking further functionalization on the two-carbon bridge, which can complicate the acquisition of enantiomerically pure forms .

More contemporary strategies include oxidative radical cyclizations of diketopiperazines containing an amidomalonate unit. These reactions, catalyzed by agents such as ferrocenium (B1229745) hexafluorophosphate (B91526) or the Mn(OAc)3•2H2O/Cu(OTf)2 system, offer a rapid route to constructing the central diazabicyclo[2.2.2]octane core . This process often involves a 6-exo-trig radical cyclization to form the core, with the stereochemical outcome being influenced by factors such as the substrate's substitution pattern and the prevailing oxidation conditions . Such radical cyclizations have been employed in the synthesis of advanced intermediates for natural products like asperparalines and stephacidins .

Resolution Techniques for Enantiopure (1S,4S)-2,5-Diazabicyclo[2.2.2]octane Derivatives

While asymmetric synthesis aims for direct enantioselective production, resolution techniques are vital for isolating enantiopure compounds from racemic mixtures, particularly for (1S,4S)-2,5-Diazabicyclo[2.2.2]octane derivatives that might be formed through non-stereoselective synthetic pathways.

A widely used and effective method for resolving racemic mixtures of chiral diamines, including those structurally related to the 2,5-diazabicyclo[2.2.2]octane framework, is diastereomeric salt formation . This technique involves reacting the racemic mixture with a readily available optically active acid, acting as a chiral resolving agent, to produce diastereomeric salts . Due to their distinct physical properties, such as solubility and melting points, diastereomers can be separated using conventional methods like fractional crystallization . Once separated, the enantiomerically pure diamine can be liberated from its diastereomeric salt . For instance, 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids have been successfully resolved into their enantiomers through the formation of diastereomeric salts with a chiral amine . The absolute configuration of these resolved enantiomers can then be confirmed, for example, by decarboxylation and subsequent transformation into a known parent dilactam .

Alternative resolution strategies, such as chiral chromatography , can also be employed for the direct separation of enantiomers . This technique involves passing the racemic mixture through a stationary phase containing a chiral selector, which interacts differentially with each enantiomer, leading to their separation.

Divergent Synthesis of Functionalized (1S,4S)-2,5-Diazabicyclo[2.2.2]octane Analogues

Divergent synthesis strategies for (1S,4S)-2,5-Diazabicyclo[2.2.2]octane derivatives typically involve either the introduction of substituents onto the carbon framework of the bicyclic core during or after its formation, or chemical derivatization at its endocyclic nitrogen atoms. The inherent strain of the bicyclo[2.2.2]octane system often necessitates carefully controlled reaction conditions and specialized synthetic tactics.

Introduction of Substituents onto the Bicyclic Core

One notable approach involves a Dieckmann-analogous cyclization, commencing from proteinogenic amino acids such as (S)-aspartate. This strategy enables the formation of complex bicyclic structures with existing carbon-based functionalities. For example, a four-step synthesis starting from (S)-aspartate led to methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate (10). Subsequent deprotonation and trapping of the intermediate cyclization product yielded a bicyclic mixed acetal (e.g., compound 13) in 15% yield. This method introduces a mixed acetal functionality at a carbon position on the bicyclic ring . Further, careful hydrolysis of this mixed methyl silyl acetal (13) with 0.5 M HCl in tetrahydrofuran (B95107) (THF) at ambient temperature quantitatively produced the bicyclic ketone (14, a trione (B1666649) derivative) in 95% yield, demonstrating a highly efficient transformation of one carbon-based functionality to another within the constrained bicyclic system. The reaction sequence was reported to proceed without racemization .

Another strategy for building a functionalized bicyclic core involved a seven-step synthesis starting from (S)-configured 4-oxopiperidine-2-carboxylate (13). A crucial step in this sequence was the hydrogenation of an α,β-unsaturated ester (14), which provided cis- and trans-configured diesters (12) in a 3:1 ratio. This demonstrates the ability to introduce and control the stereochemistry of carbon substituents during the bicyclic scaffold formation .

Furthermore, the conversion of 3,8-diazabicyclo[3.2.1]octanes into 2,5-diazabicyclo[2.2.2]octanes via a Wagner-Meerwein rearrangement presents a pathway to access functionalized cores. For instance, the cycloaddition of a 3-oxidopyrazinium with methyl 2-phenyl acrylate (B77674) directly afforded a [2.2.2] product with an appended phenyl group in 40% yield. This indicates that carbon substituents can be introduced through rearrangement mechanisms from related bicyclic systems .

Table 1: Examples of Carbon Functionalization during Bicyclic Core Synthesis

| Precursor/Starting Material | Key Transformation | Product Type (Functionality) | Yield (%) | Stereoselectivity | Citation |

| (S)-Aspartate derivatives (e.g., 10) | Dieckmann-analogous cyclization | Bicyclic mixed acetal (13) | 15 | High diastereoselectivity | |

| Bicyclic mixed acetal (13) | Hydrolysis with 0.5 M HCl | Bicyclic ketone (trione, 14) | 95 | Not applicable (transformation of existing functionality) | |

| (S)-4-oxopiperidine-2-carboxylate (13) | Hydrogenation of α,β-unsaturated ester (14) | Cis- and trans-configured diesters (12) | Not specified | 3:1 cis:trans diastereoselectivity | |

| 3-Oxidopyrazinium + Methyl 2-phenyl acrylate | [4+2] Cycloaddition / Wagner-Meerwein rearrangement | 2,5-Diazabicyclo[2.2.2]octane (phenyl substituted) | 40 | Not specified |

Chemical Derivatization at Endocyclic Nitrogen Atoms

The endocyclic nitrogen atoms at positions 2 and 5 of the (1S,4S)-2,5-Diazabicyclo[2.2.2]octane scaffold offer sites for further chemical derivatization, commonly through alkylation or acylation reactions. These modifications are crucial for tuning the compound's properties and biological activity.

While explicit, generalized protocols for post-synthesis derivatization of an unsubstituted (1S,4S)-2,5-Diazabicyclo[2.2.2]octane were not extensively detailed in the provided literature, the synthesis of various N-substituted derivatives is a core aspect of creating functionalized analogues. For instance, the preparation of (S,R,S)-2,5-dibenzyl substituted derivatives (e.g., 16a) highlights N-alkylation as a means to introduce diverse functionalities. These dibenzyl derivatives were synthesized as conformationally restricted kappa opioid receptor (KOR) agonists, demonstrating the utility of N-derivatization for biological applications . The synthetic route starting from (S)-aspartate also involves N-functionalization, as seen in methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate (10), where both nitrogen atoms are substituted during the formation of the piperazine ring, prior to the bicyclic core closure . This implies that N-alkylation is a common strategy, often integrated into the initial stages of constructing the substituted bicyclic system to dictate the final molecule's complexity and stereochemistry.

Comparative Analysis of Synthetic Efficiency, Diastereoselectivity, and Enantioselectivity

The synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.2]octane and its chiral derivatives requires high synthetic efficiency and precise stereocontrol, specifically with respect to diastereoselectivity and enantioselectivity. Different synthetic routes exhibit varying levels of success in these aspects.

Synthetic Efficiency (Yields): Yields for the formation of the bicyclic core can vary significantly. The Dieckmann-analogous cyclization, while stereoselective, can be modest in yield for the critical ring-closing step, with the formation of the bicyclic mixed acetal (13) reported at 15%. This lower yield is attributed to the inherent strain of the bicyclo[2.2.2]octane system and the reduced conformational flexibility of the shorter acetate side chain involved in the cyclization, compared to analogous glutamate derivatives . However, subsequent transformations of the bicyclic intermediates can proceed with high efficiency, such as the 95% yield for the hydrolysis of the mixed acetal (13) to the trione (14) . Another route involving Wagner-Meerwein rearrangement achieved a 40% yield for the direct formation of a 2,5-diazabicyclo[2.2.2]octane product with a phenyl substituent .

Diastereoselectivity: Achieving high diastereoselectivity is paramount for accessing specific stereoisomers.

Dieckmann-analogous cyclization: This method showed high diastereoselectivity in the formation of the bicyclic mixed acetal (13), with only one diastereomer obtained. This high selectivity is influenced by the formation of a six-membered Na+-chelate intermediate (12) during the cyclization process .

Hydrogenation: In the seven-step synthesis from (S)-configured 4-oxopiperidine-2-carboxylate, the hydrogenation of an α,β-unsaturated ester (14) resulted in a 3:1 ratio of cis- to trans-configured diesters (12), indicating good, but not exclusive, diastereocontrol at this stage .

Reductive Amination: A highly effective diastereoselective reductive amination of a ketone intermediate (11) was reported to provide exclusively endo-configured bicyclic amines (10a,b). This step demonstrates excellent control over the stereochemical outcome for amine introduction onto the bicyclic scaffold .

Enantioselectivity: The primary strategy to achieve enantioselectivity in the synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.2]octane and its derivatives relies on the use of chiral-pool starting materials. The syntheses starting from readily available and enantiopure precursors such as (S)- or (R)-aspartate and (S)-configured 4-oxopiperidine-2-carboxylate are crucial. These approaches inherently transfer the chirality from the starting material to the final bicyclic product, ensuring that the synthesized (1S,4S) stereoisomer, or its enantiomeric counterpart, is obtained in high enantiomeric purity. The reported synthetic sequences maintain the enantiomeric integrity throughout the subsequent reaction steps, crucial for applications requiring specific stereoisomers.

Table 2: Comparative Analysis of Synthetic Parameters

| Synthetic Approach | Key Stereocontrol Step | Yield (%) (Specific Step) | Diastereoselectivity | Enantioselectivity Control | Citation |

| Chiral-pool (Aspartate) / Dieckmann-analogous cyclization | Cyclization to form bicyclic mixed acetal | 15% (for 13) | High (single diastereomer observed) | Chiral-pool starting material (S- or R-aspartate) | |

| 4-Oxopiperidine-2-carboxylate route | Hydrogenation of α,β-unsaturated ester | Not specified | 3:1 cis:trans ratio | Chiral-pool starting material ((S)-configured) | |

| 4-Oxopiperidine-2-carboxylate route | Reductive amination of ketone | Not specified | Exclusive endo-configuration | Chiral-pool starting material ((S)-configured) | |

| 3-Oxidopyrazinium rearrangement | Wagner-Meerwein rearrangement | 40% (for [2.2.2] product) | Not specified | Not explicitly stated as enantioselective |

Applications of 1s,4s 2,5 Diazabicyclo 2.2.2 Octane in Asymmetric Catalysis

Chiral (1S,4S)-2,5-Diazabicyclo[2.2.2]octane Derivatives as Ligands in Asymmetric Metal Catalysis

Derivatives of chiral 2,5-diazabicyclo[2.2.2]octane, such as cis-2,5-diaminobicyclo[2.2.2]octane, have been explored as novel chiral scaffolds for the development of highly enantioselective metal catalysts. The (1R,2R,4R,5R) enantiomer of cis-2,5-diaminobicyclo[2.2.2]octane, for instance, has been successfully utilized to generate imine derivatives that serve as excellent "salen" ligands for various transition metals. These metal-salen complexes can be sterically or electronically tuned to achieve specific catalytic properties in asymmetric reactions.

Enantioselective Transfer Hydrogenation Reactions

While the core cis-2,5-diaminobicyclo[2.2.2]octane scaffold has been demonstrated to form active salen-metal complexes, its direct application as a ligand in enantioselective transfer hydrogenation reactions with specific reported data for this scaffold is less commonly documented compared to other asymmetric metal-catalyzed reactions. However, the broader field of asymmetric transfer hydrogenation often employs chiral amino alcohols or diamines as ligands for transition metals like ruthenium or iridium, achieving high enantioselectivities in the reduction of ketones and imines.

Asymmetric Allylation Reactions

Chiral 2,5-diazabicyclo[2.2.2]octane derivatives show promise in asymmetric allylation reactions. For example, chromium(II) and chromium(III) complexes derived from a bicyclooctane-salen ligand, specifically incorporating the cis-2,5-diaminobicyclo[2.2.2]octane scaffold, have been reported to catalyze the enantioselective Nozaki-Hiyama-Kishi allylation of aromatic aldehydes. These reactions lead to the formation of homoallylic alcohols with controlled stereochemistry.

Cross-Coupling Methodologies

The application of chiral 2,5-diazabicyclo[2.2.2]octane derivatives as ligands in asymmetric cross-coupling methodologies is an area of ongoing research. While the achiral 1,4-diazabicyclo[2.2.2]octane (DABCO) is known to act as a base or ligand in various cross-coupling reactions, including Sonogashira and Stille couplings, specific examples involving the chiral (1S,4S)-2,5-diazabicyclo[2.2.2]octane scaffold as a ligand in asymmetric cross-coupling reactions with detailed findings are not extensively reported in the provided search results. Nonetheless, the versatility of such chiral diamine scaffolds suggests potential for future developments in this field.

Organocatalytic Applications of (1S,4S)-2,5-Diazabicyclo[2.2.2]octane-Based Scaffolds

Organocatalysis, utilizing small organic molecules as catalysts, has become a powerful tool for asymmetric synthesis due to its advantages in cost, environmental friendliness, and robustness. While the achiral 1,4-diazabicyclo[2.2.2]octane (DABCO) is a widely used organocatalyst in various transformations, including C-C bond forming reactions, the organocatalytic applications focusing on the chiral (1S,4S)-2,5-diazabicyclo[2.2.2]octane scaffold specifically for enantioselective outcomes are more specialized.

Applications in Asymmetric Epoxidation Reactions

Asymmetric epoxidation reactions often employ chiral organocatalysts, such as those derived from prolinol or other specific chiral amines, to achieve enantioselectivity. While tertiary amines, including 1,4-diazabicyclo[2.2.2]octane (DABCO), have been investigated in ammonium (B1175870) ylide-mediated epoxidation reactions, studies suggest that other amines might be superior for certain epoxide syntheses. Direct and explicit reports on the utilization of the chiral (1S,4S)-2,5-diazabicyclo[2.2.2]octane scaffold as a dedicated organocatalyst for asymmetric epoxidation with specific enantioselectivity data are not prominently featured.

Lewis Base Catalysis in Carbon-Carbon Bond Forming Reactions

The achiral 1,4-diazabicyclo[2.2.2]octane (DABCO) is a well-known Lewis base catalyst for a wide array of carbon-carbon bond forming reactions, including Baylis-Hillman reactions, Henry reactions, and various cycloadditions. It facilitates these reactions by acting as a nucleophile or base.

In the context of chiral Lewis base catalysis for carbon-carbon bond forming reactions, alternative chiral scaffolds, such as cinchona alkaloid derivatives, have demonstrated high selectivity in reactions like asymmetric multicomponent 1,2-boronate rearrangements. While the potential for chiral 2,5-diazabicyclo[2.2.2]octane derivatives to function as Lewis base organocatalysts in asymmetric C-C bond forming reactions exists, detailed research findings specifically for the (1S,4S)-2,5-Diazabicyclo[2.2.2]octane scaffold as an independent organocatalyst in these processes are limited in the provided information. Research on related chiral bicyclic diamines, such as the construction of 2,6-diazabicyclo[2.2.2]octanes via organocatalytic domino processes, indicates the ongoing exploration of structurally similar chiral frameworks in metal-free asymmetric synthesis.

Multicomponent Reactions and Heterocyclic Synthesis

Direct applications of (1S,4S)-2,5-Diazabicyclo[2.2.2]octane specifically as an asymmetric organocatalyst in multicomponent reactions (MCRs) or for heterocyclic synthesis are not extensively documented in the current searched literature. While related bicyclic amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are widely utilized as organocatalysts in various MCRs for the synthesis of diverse heterocyclic compounds, often achieving good yields and under environmentally friendly conditions, these applications are attributed to DABCO's properties as a nucleophilic tertiary amine and base, which differs structurally and stereochemically from the title compound . Similarly, derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, a smaller ring system analog, have been explored as organocatalysts in reactions like the Biginelli reaction, yielding heterocycles with moderate enantioselectivities . However, direct catalytic roles in MCRs or heterocyclic synthesis for the specific compound (1S,4S)-2,5-Diazabicyclo[2.2.2]octane itself, in its capacity as an asymmetric catalyst, are not prominently reported in the literature accessed.

Rational Design Principles for (1S,4S)-2,5-Diazabicyclo[2.2.2]octane-Based Catalysts

Detailed rational design principles for (1S,4S)-2,5-Diazabicyclo[2.2.2]octane when employed directly as a catalyst in asymmetric synthesis are not widely elaborated in the available literature. Research on related chiral bicyclic diamine scaffolds, such as cis-2,5-diaminobicyclo[2.2.2]octane, suggests that their effectiveness as chiral frameworks, particularly when incorporated into ligands like salen complexes, stems from their rigid structure and the ability to enhance intrinsic chirality [Previous Search Results: 1, 2, 3]. Factors such as the nitrogen-nitrogen separation within the bicyclic framework are considered important for creating an enlarged chiral space, which can be critical for asymmetric induction in metal-salen catalyzed reactions [Previous Search Results: 2, 3]. However, these principles are discussed in the context of the diamino scaffold as a ligand precursor, not directly for the diaza compound (1S,4S)-2,5-Diazabicyclo[2.2.2]octane as a standalone catalyst. The synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.2]octane has been reported, indicating its availability as a chiral building block for various chemical endeavors .

Catalyst Recycling and Heterogenization Strategies for Sustainable Processes

Information pertaining directly to the catalyst recycling and heterogenization strategies specifically for (1S,4S)-2,5-Diazabicyclo[2.2.2]octane-based catalysts for sustainable processes is not found in the current searched literature. While numerous studies highlight the importance and methods for recycling and heterogenizing catalysts, particularly for related bicyclic amines like 1,4-diazabicyclo[2.2.2]octane (DABCO), these strategies involve supporting the catalyst on various solid matrices such as mesoporous silica (B1680970) or incorporating it into metal-organic frameworks (MOFs) to facilitate separation and reuse . These broader efforts aim to improve the sustainability of catalytic processes by reducing waste, improving cost-effectiveness, and enabling easier catalyst recovery. However, specific instances of applying these strategies to catalysts derived from (1S,4S)-2,5-Diazabicyclo[2.2.2]octane are not explicitly reported in the information gathered.

Computational and Theoretical Investigations of 1s,4s 2,5 Diazabicyclo 2.2.2 Octane Systems

Quantum Chemical Characterization of Molecular Conformation and Stereochemistry

Quantum chemical calculations are crucial for detailing the precise three-dimensional arrangement of atoms within a molecule and the energetic implications of these arrangements.

The bicyclo[2.2.2]octane system, including the 2,5-diazabicyclo[2.2.2]octane scaffold, is inherently rigid and possesses a significant degree of ring strain. Studies have shown that bicyclic systems of this type exhibit higher energy and reduced conformational flexibility compared to less constrained counterparts, such as corresponding glutamate (B1630785) derivatives or bicyclo[4.2.0]octane systems . For example, in the synthesis of a bicyclic mixed acetal (B89532) derived from the 2,5-diazabicyclo[2.2.2]octane system, a lower yield was observed compared to glutamate derivatives, which was attributed to the higher energy (strain) of the bicyclo[2.2.2]octane system and the constrained conformational flexibility of the shorter acetate (B1210297) side chain . Density Functional Theory (DFT) calculations have been employed to determine the relative energies of various bicyclic compounds, providing quantitative data on their stability and strain .

Conformational Analysis and Strain Energy Implications of the Bicyclic System

Molecular Dynamics Simulations for Ligand-Receptor Interaction Modeling

Molecular dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecules and their interactions with biological targets. For stereoisomeric 2,5-diazabicyclo[2.2.2]octanes, MD simulations have been extensively utilized to analyze their binding to the σ1 receptor . These simulations, often based on 3D homology models of the receptor, have demonstrated a strong correlation between experimentally determined inhibition constants (Ki values) from σ1 assays and calculated free binding energies . This correlation has been instrumental in formulating robust structure-affinity relationships (SARs), providing a basis for rational design of new ligands . The insights gained from MD simulations help to identify crucial ligand-receptor interactions, such as those involving specific hydrogen bonds or hydrophobic contacts, which are essential for high binding affinity and biological activity.

Table 1: Correlation between σ1 Receptor Affinity (Ki) and Calculated Free Binding Energy for 2,5-Diazabicyclo[2.2.2]octane Derivatives

| Compound Type | Binding Analysis Method | Correlation with Ki Values | Reference |

| Stereoisomeric 2,5-diazabicyclo[2.2.2]octanes | Molecular Dynamics Simulations | Good |

Prediction of Catalytic Activity and Selectivity via Computational Methods

While many computational studies on catalysis involving diazabicyclo[2.2.2]octanes often focus on the 1,4-diazabicyclo[2.2.2]octane (DABCO) isomer , the (1S,4S)-2,5-Diazabicyclo[2.2.2]octane scaffold itself is widely employed as a chiral building block in asymmetric synthesis . This inherent chirality and structural rigidity make it a promising candidate for designing new chiral catalysts or auxiliaries. Computational methods, including Density Functional Theory (DFT), can play a significant role in predicting and optimizing the catalytic activity and selectivity of such systems. For instance, for 1,4-diazabicyclo[2.2.2]octane (DABCO), computational evolution approaches like genetic algorithms (GA) have been used to discover new catalysts with improved activation energies for reactions like the Morita-Baylis-Hillman (MBH) reaction, surpassing DABCO's performance . Although these specific examples are for 1,4-DABCO, the methodologies highlight the potential for similar computational predictions for (1S,4S)-2,5-Diazabicyclo[2.2.2]octane, guiding the design of more efficient and selective chiral catalysts by evaluating transition states and reaction pathways.

Electronic Structure Analysis and Reactivity Prediction

Electronic structure analysis, typically performed using quantum chemical methods, provides fundamental insights into a molecule's properties, including its bonding, charge distribution, and potential reactivity. For 2,5-diazabicyclo[2.2.2]octane systems, understanding their electronic structure is crucial for predicting their chemical behavior. For example, the deconstruction of the 2,5-diazabicyclo[2.2.2]octane ring system in certain biosynthetic pathways involves the cleavage of an amide bond, a process that requires overcoming the inherent stability associated with the amide group's resonance energy . Computational studies can illuminate the electronic factors that influence such challenging bond cleavages. Furthermore, the molecular structure and electronic properties dictate the susceptibility of the compound to various chemical transformations, such as oxidation, reduction, and substitution reactions . While specific detailed electronic structure analyses for (1S,4S)-2,5-Diazabicyclo[2.2.2]octane are not extensively detailed in the provided search results, general principles of electronic structure theory apply to predicting its reactivity. For instance, the presence and nature of heteroatoms (nitrogen) within the bicyclic framework significantly influence electron density distribution and potential reaction sites.

Role of 1s,4s 2,5 Diazabicyclo 2.2.2 Octane in Medicinal Chemistry Research

Design and Exploration of (1S,4S)-2,5-Diazabicyclo[2.2.2]octane as a Core Scaffold for Bioactive Molecules

The strategic design and subsequent exploration of (1S,4S)-2,5-Diazabicyclo[2.2.2]octane as a core scaffold are rooted in its ability to confer specific three-dimensional orientations to attached functional groups, thereby enhancing binding affinity and selectivity.

Conformationally restricted diamines, including the 2,5-diazabicyclo[2.2.2]octane scaffold, are highly attractive in drug design because they can present functional groups in a predefined spatial manner, leading to a decrease in the entropy penalty upon binding to a biological target . The rigidity of this bicyclic system is beneficial for achieving efficient and selective binding to protein targets in specific regions of space, as it holds nitrogen atoms at an optimal distance and orientation for intramolecular interactions . For instance, the bicyclo[2.2.2]octane system provides a more rigid framework compared to other bicyclic scaffolds, impacting binding affinity in medicinal chemistry applications . This characteristic contributes to the design of compounds with improved binding affinity and selectivity, a critical aspect of modern drug development .

The exploration of chemical space using bicyclic scaffolds like (1S,4S)-2,5-Diazabicyclo[2.2.2]octane is a significant strategy in drug discovery. This involves generating platforms that enable the arrangement of functional groups in a defined spatial configuration, leading to the creation of diverse compound libraries . Synthetic methodologies have been developed to create structurally complex and stereochemically diverse compound collections by decorating isolated bicyclic scaffolds, aiming to populate underexplored areas of chemical space . These diversification strategies are essential for identifying novel lead structures that exhibit desirable molecular properties, including enhanced bioavailability and reduced attrition rates in drug development .

Utility as Conformationally Rigid Pharmacophores

Structure-Activity Relationship (SAR) Studies of (1S,4S)-2,5-Diazabicyclo[2.2.2]octane Derivatives for Receptor Modulation

SAR studies involving (1S,4S)-2,5-Diazabicyclo[2.2.2]octane derivatives have provided critical insights into the structural requirements for effective modulation of various G-protein coupled receptors and ion channels.

The 2,5-diazabicyclo[2.2.2]octane scaffold has been explored in the development of opioid receptor ligands. Stereoselective syntheses have been undertaken to create kappa-opioid receptor (KOR) agonists with conformationally rigid ethylenediamine (B42938) pharmacophores, where a pyrrolidino moiety was incorporated at the 7-position of the bicyclic system . For example, studies demonstrated that 2,5-dibenzyl substituted derivatives with a pyrrolidine (B122466) ring oriented towards N-5 exhibited KOR affinity in the nanomolar range, such as (S,R,S)-16a (Kᵢ = 31 nM) and (R,S,R)-16a (Kᵢ = 74 nM) . Furthermore, an azabicyclo[2.2.2]octane derivative (compound 18d, with a cyclopropylmethyl group on the 8-nitrogen) demonstrated the highest affinity for the μ-opioid receptor among its synthesized counterparts .

Table 1: Examples of Opioid Receptor Binding Affinities for 2,5-Diazabicyclo[2.2.2]octane Derivatives

| Compound Name/Type | Receptor Target | Affinity (Kᵢ) | Citation |

| (S,R,S)-16a | κ-opioid receptor (KOR) | 31 nM | |

| (R,S,R)-16a | κ-opioid receptor (KOR) | 74 nM | |

| 18d (8-cyclopropylmethyl) | μ-opioid receptor (MOR) | Highest affinity among synthesized derivatives |

Derivatives featuring the diazabicyclo[2.2.2]octane core have been identified as novel compounds with antagonistic activity against orexin (B13118510) receptors . This activity is particularly relevant for therapeutic applications in sleep disorders, such as insomnia . The design of these rigid diamine scaffolds aims to mimic the U-shaped conformation observed in known potent orexin antagonists like suvorexant, thereby improving binding affinity and antagonistic potency for both OX1 and OX2 receptors .

The 2,5-diazabicyclo[2.2.2]octane scaffold has proven effective in the construction of high-affinity nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. Derivatives of this bicyclic diamine have shown binding and functional potencies comparable to highly potent nAChR ligands like epibatidine (B1211577) . For instance, a one-carbon expansion of the alkylene bridge from 2,5-diazabicyclo[2.2.1]heptane to 2,5-diazabicyclo[2.2.2]octane (e.g., compound 13) was accommodated with full retention of ligand potency at the α4β2 nAChR, achieving binding affinities in the 20−100 pM range . SAR studies have demonstrated that the position of attachment of the pyridine (B92270) heterocycle to the scaffold is critical for maintaining high activity, with 3-position substitution being essential .

Table 2: Representative Nicotinic Acetylcholine Receptor Ligand Activity

| Scaffold Type | Receptor Target | Binding Affinity Range | Key Structural Feature | Citation |

| 2,5-Diazabicyclo[2.2.2]octane derivatives | α4β2 nAChR | 20-100 pM | Retention of potency after one-carbon expansion | |

| 2,5-Diazabicyclo[2.2.1]heptane derivatives | α4β2 nAChR | 20-100 pM | 3-position pyridine substitution crucial |

Orexin Receptor Antagonists

Bioisosteric Replacements and Scaffold Hopping Strategies Utilizing the Bicyclic Motif

The 2,5-diazabicyclo[2.2.2]octane scaffold is actively explored in medicinal chemistry, particularly in strategies involving bioisosteric replacements and scaffold hopping. These approaches aim to optimize the properties of lead compounds by exchanging core structures while retaining or enhancing biological activity .

Bioisosteric Replacements

A primary application of the 2,5-diazabicyclo[2.2.2]octane motif in bioisosteric replacement is its utility as a rigid analogue for more flexible diamine systems, notably piperazine (B1678402). Piperazine is a ubiquitous moiety in pharmaceutical compounds, often serving as a linker or a key pharmacophoric element due to its two basic nitrogen atoms capable of hydrogen bonding and salt formation . However, its inherent conformational flexibility can sometimes lead to promiscuous binding or suboptimal selectivity profiles.

The 2,5-diazabicyclo[2.2.2]octane system, by contrast, locks the two nitrogen atoms into a fixed, rigid conformation. This rigidity can confer several benefits:

Enhanced Selectivity and Potency: By reducing the conformational freedom of the molecule, the bicyclic scaffold can pre-organize the pharmacophore into an optimal geometry for binding to a specific biological target. This 'conformational restriction' can lead to increased binding affinity and improved selectivity by reducing off-target interactions.

Improved Metabolic Stability: The bicyclic structure can shield metabolically labile sites, such as certain positions on the nitrogen atoms, from enzymatic degradation. This can result in a longer in vivo half-life and improved pharmacokinetic properties.

Modified Physicochemical Properties: The bicyclic nature can alter lipophilicity (e.g., predicted XlogP of -0.2 for 2,5-diazabicyclo[2.2.2]octane ), aqueous solubility, and pKa, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME) . For instance, it has been noted as a "Piperazine Bioisostere" in building block collections, indicating its recognized role in structural modifications aimed at drug property optimization .

Scaffold Hopping Strategies

Scaffold hopping is a medicinal chemistry technique that involves replacing the core structure (scaffold) of a biologically active compound with a structurally distinct core while maintaining or improving its biological activity . This strategy is crucial for generating novel chemical space, overcoming patent limitations, and addressing issues related to physicochemical properties, pharmacokinetics, pharmacodynamics, and toxicity .

The 2,5-diazabicyclo[2.2.2]octane system serves as an excellent candidate for scaffold hopping due to its unique three-dimensional topology. When a lead compound with a flexible diamine, such as piperazine, shows promising activity but suffers from poor metabolic stability or undesirable selectivity, researchers might "hop" to the 2,5-diazabicyclo[2.2.2]octane scaffold. This rigid, bicyclic core provides a distinct chemical architecture while retaining the critical basic nitrogen atoms for target interaction.

The utility of the 2,5-diazabicyclo[2.2.2]octane motif in scaffold hopping is also underscored by its presence in complex natural products, such as certain fungal prenylated indole (B1671886) alkaloids (PIAs), including 21R-citrinadin A . The intricate structure of these natural compounds, incorporating the 2,5-diazabicyclo[2.2.2]octane ring system, suggests its inherent ability to engage in biological interactions and offers inspiration for synthetic drug discovery programs . Derivatives of this bicyclic core are used as advanced intermediates in synthetic pathways towards drug-like molecules, demonstrating its practical applicability in scaffold hopping .

Advanced Structural Characterization and Spectroscopic Studies of 1s,4s 2,5 Diazabicyclo 2.2.2 Octane Derivatives

X-ray Crystallography for Absolute Configuration and Solid-State Conformation Determination

X-ray crystallography serves as a definitive technique for determining the absolute configuration and solid-state conformation of chiral molecules. For derivatives of 2,5-Diazabicyclo[2.2.2]octane, this method has been instrumental in confirming newly formed chiral centers. For instance, in the synthesis of 2,5-Diazabicyclo[2.2.2]octanes via a Dieckmann analogous cyclization, X-ray crystal structure analysis was successfully employed to ascertain the relative configuration of a new chiral center. This analysis specifically confirmed the (S)-configuration of the novel chiral center in the primary cyclization product, thereby supporting mechanistic hypotheses involving the formation of stable lithium chelates as key intermediates .

Beyond absolute configuration, X-ray crystallography also reveals detailed insights into solid-state packing and intermolecular interactions. For a derivative such as CHNO, featuring a p-methoxybenzyl group and phenyl rings within the 2,5-diazabicyclo[2.2.2]octane framework, crystal structure analysis identified weak intermolecular C—H⋯π interactions involving the benzene (B151609) of the p-methoxybenzyl group and one of the phenyl rings. Additionally, weak C—H⋯O interactions with the methoxy (B1213986) oxygen atom were observed, collectively contributing to the formation of a three-dimensional assembly of alternating enantiomers in the crystal lattice .

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformational Analysis

For chiral derivatives, NMR spectroscopy can be employed with chiral solvating agents (CSAs) to achieve enantiodifferentiation, allowing for the determination of enantiomeric purity and the assignment of absolute configuration. By analyzing the differential chemical shifts induced by interactions with a CSA, distinct signals for enantiomers can be observed and integrated. This approach is critical for understanding the conformational dynamics of these bridged systems in solution, where they may exhibit different flexibility compared to their solid-state counterparts. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would further aid in assigning complex spin systems and confirming connectivity within novel derivatives.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Stereochemical Assignments

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is indispensable for the characterization of chiral compounds like (1S,4S)-2,5-Diazabicyclo[2.2.2]octane and its derivatives. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample across a range of wavelengths . This technique is highly sensitive to the stereochemistry and conformation of a molecule, providing characteristic cotton effects that can be used for several purposes .

Firstly, CD spectroscopy is employed to determine the enantiomeric purity (enantiomeric excess, ee) of a chiral sample. By comparing the intensity of the CD signal of a sample to that of a pure enantiomer, the ee can be quantified. Secondly, CD is crucial for making stereochemical assignments. The sign and magnitude of the cotton effects at specific wavelengths are directly related to the absolute configuration and the prevailing solution-phase conformation of the chiral compound. This makes CD an invaluable tool for validating the stereochemical outcome of synthetic reactions and for confirming the configuration of newly synthesized chiral 2,5-diazabicyclo[2.2.2]octane derivatives, especially when single crystals suitable for X-ray diffraction are not available .

Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting

For bicyclic systems like 2,5-Diazabicyclo[2.2.2]octane, IR and Raman spectra can reveal characteristic stretches and bends associated with the C-N, C-C, and C-H bonds within the rigid bicyclic framework. These spectra are critical for initial structural confirmation and for identifying impurities. Changes in peak positions, intensities, and band shapes can indicate conformational changes or the presence of specific intermolecular interactions, such as hydrogen bonding . For example, studies on related bicyclic amines have shown that vibrational assignments can be made with the aid of quantum-chemical calculations, providing a detailed understanding of the observed spectral features . This allows for the characterization of specific vibrational modes and their correlation with structural elements, aiding in the molecular fingerprinting of various 2,5-Diazabicyclo[2.2.2]octane derivatives.

Mass Spectrometry Techniques for Structural Elucidation of Complex Derivatives

Mass Spectrometry (MS) techniques are essential for the structural elucidation of 2,5-Diazabicyclo[2.2.2]octane and its more complex derivatives, particularly High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS). HRMS provides precise molecular mass measurements, allowing for the determination of the elemental composition of the compound with high accuracy. This is crucial for confirming the molecular formula of newly synthesized derivatives.

Emerging Research Directions and Future Perspectives on 1s,4s 2,5 Diazabicyclo 2.2.2 Octane

Novel Biocatalytic Pathways and Enzymatic Transformations Involving Bicyclic Diamines

The 2,5-diazabicyclo[2.2.2]octane ring system has been identified as a significant structural motif in various biologically active natural products, particularly within fungal prenylated indole (B1671886) alkaloids (PIAs). These alkaloids exhibit diverse structural complexity and biological activities, making their biosynthesis and modification a subject of intense research interest .

A notable finding in biocatalysis involves the deconstruction of the 2,5-diazabicyclo[2.2.2]octane ring. Research has revealed that a unique fungal P450 enzyme, CtdY, plays a crucial role in catalyzing the cleavage of the amide bond within the 2,5-diazabicyclo[2.2.2]octane system. This enzymatic transformation is a key step in the complete biosynthesis of 21R-citrinadin A, where it facilitates the conversion of the bicyclic scaffold into a distinct pentacyclic compound. The formation of the 2,5-diazabicyclo[2.2.2]octane system itself in these PIAs often proceeds via an intramolecular [4+2] hetero-Diels-Alder reaction involving an azadiene moiety and a dienophile isoprene (B109036) . This highlights the intricate enzymatic machinery capable of both constructing and deconstructing this bicyclic core, suggesting potential for novel biocatalytic synthetic strategies.

Integration of (1S,4S)-2,5-Diazabicyclo[2.2.2]octane Scaffolds in Supramolecular Architectures

While the broader class of bicyclic diamines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), has been extensively explored as linkers and building blocks in supramolecular chemistry, including the formation of metal-organic frameworks (MOFs) and coordination polymers, research specifically on the integration of the (1S,4S)-2,5-Diazabicyclo[2.2.2]octane scaffold in such architectures is currently limited. The unique stereochemical arrangement and the positioning of the nitrogen atoms in the 2,5-isomer could offer distinct coordination geometries and supramolecular interactions compared to its 1,4-isomer. Further exploration is needed to understand how the chirality and specific nitrogen placement of (1S,4S)-2,5-Diazabicyclo[2.2.2]octane might influence the self-assembly processes and the resulting properties of supramolecular materials.

Exploration in Advanced Materials Science Applications

Similar to its application in supramolecular architectures, the direct exploration of (1S,4S)-2,5-Diazabicyclo[2.2.2]octane in advanced materials science applications is an emerging field with limited published findings. While 1,4-diazabicyclo[2.2.2]octane derivatives have found utility as catalysts in polymer synthesis and as components in advanced functional materials, the specific advantages offered by the (1S,4S)-2,5-Diazabicyclo[2.2.2]octane scaffold in areas such as catalysis, sensors, or electro-optical materials remain largely unexplored. The inherent rigidity and potential for diverse chemical modifications on this chiral bicyclic core could lead to the development of materials with tailored properties, but significant research is required to realize these possibilities.

Interdisciplinary Research Avenues at the Interface of Synthetic Chemistry and Biological Systems

The (1S,4S)-2,5-Diazabicyclo[2.2.2]octane scaffold is a compelling target at the interface of synthetic chemistry and biological systems, largely due to its presence in biologically active natural products and its potential for diverse pharmacological applications. Synthetic approaches, such as Dieckmann-analogous cyclization starting from chiral precursors like (S)- or (R)-aspartate, have enabled the preparation of stereoisomeric 2,5-diazabicyclo[2.2.2]octanes. This ability to stereoselectively synthesize the scaffold provides a crucial foundation for exploring its biological interactions.

One significant research avenue involves the investigation of the compound's affinity for biological targets. For instance, the binding of stereoisomeric 2,5-diazabicyclo[2.2.2]octanes to the σ1 receptor has been analyzed through molecular dynamics simulations, utilizing 3D homology models of the receptor. This research highlights the potential of these bicyclic compounds as ligands for the σ1 receptor, which is implicated in various neurological processes and disorders. The diverse biological activities of prenylated indole alkaloids that contain the 2,5-diazabicyclo[2.2.2]octane core further underscore its relevance as a valuable structural motif for drug discovery and lead optimization . Continued interdisciplinary efforts, combining synthetic methodologies with advanced biological screening and computational modeling, are expected to uncover new therapeutic applications and deepen our understanding of the scaffold's bioactivity.

Q & A

Q. Comparative Analysis

| Compound Name | Structural Variation | Key Activity Differences | Reference |

|---|---|---|---|

| Quinuclidine | Replaced bridgehead nitrogen with carbon | Lower basicity (pKₐ = 3.1 vs. 8.2) and catalytic inactivity in Biginelli reactions | |

| 1,4-Diazepane | Linear diamine structure | Reduced rigidity; unsuitable for asymmetric catalysis | |

| (1R,4R)-2-Methyl derivative | Methyl substitution at N2 | Enhanced enantioselectivity (78% ee in diethylzinc additions) |

What challenges arise in scaling up laboratory-scale syntheses of (1S,4S)-2,5-diazabicyclo[2.2.2]octane, and how are they mitigated?

Q. Methodological Considerations

- Purification difficulties : The compound’s high polarity necessitates chromatographic separation or recrystallization from ethanol/water mixtures .

- Byproduct formation : Overalkylation is minimized using stoichiometric formaldehyde and controlled pH .

- Safety protocols : Handling hygroscopic hydrochloride salts requires anhydrous conditions to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.